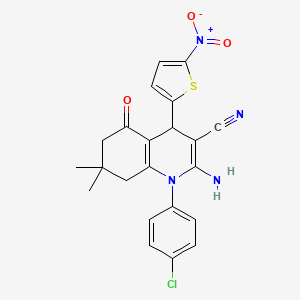![molecular formula C21H16O6 B4326175 4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4326175.png)
4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves a multi-step process. One common method includes the Michael addition of 2-hydroxy-1,4-naphthoquinone or 2,5-dihydroxy-1,4-benzoquinone to the Knoevenagel condensation product of an aldehyde with Meldrum’s acid, dimedone, or barbituric acid. This reaction is often catalyzed by l-proline under refluxing conditions in water, yielding the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions or reactions in aqueous media, can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, leading to anti-cancer effects. Additionally, it can modulate various signaling pathways, contributing to its anti-inflammatory and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Chromone derivatives: Known for their diverse pharmacological properties, including anti-inflammatory and antioxidant effects.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its broad range of biological activities make it a valuable compound for scientific research and industrial applications .
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-25-15-8-7-11(9-16(15)26-2)14-10-17(22)27-21-18(14)19(23)12-5-3-4-6-13(12)20(21)24/h3-9,14H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGERIILNMFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-8-(5-bromo-2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326095.png)
![6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B4326103.png)
![8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4326112.png)
![3-METHYL-8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4326113.png)
![9-CHLORO-3-METHYL-8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4326119.png)
![2'-amino-7'-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326125.png)
![1-[6-(4-HYDROXY-3-METHYLPIPERIDINO)-1,1,6-TRIMETHYL-2,4-HEPTADIYNYL]-3-METHYL-4-PIPERIDINOL](/img/structure/B4326129.png)

![4-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide](/img/structure/B4326157.png)
![4-amino-10-oxo-8-[4-(trifluoromethyl)phenyl]-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326165.png)
![4-amino-8-(3-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326169.png)
![4-amino-8-(4-methylsulfanylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326170.png)
![5-(2,5-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4326173.png)

